5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid
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Overview
Description
5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a but-2-yn-1-ylamino group and a carboxylic acid group. This compound belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with but-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(But-2-en-1-yl)amino]furan-2-carboxylic acid or 5-[(Butyl)amino]furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: The parent compound without the but-2-yn-1-ylamino group.
5-Aminofuran-2-carboxylic acid: Similar structure but with an amino group instead of the but-2-yn-1-ylamino group.
5-[(But-2-en-1-yl)amino]furan-2-carboxylic acid: A reduced form of the compound.
Uniqueness
5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid is unique due to the presence of the but-2-yn-1-ylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid, a compound with a unique structure featuring a furan ring and an alkyne moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and epigenetic modulation properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H11NO3, with a molecular weight of approximately 205.21 g/mol. The compound's structure includes:
- A furan ring , known for its reactivity and biological significance.
- An alkyne chain , which enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan carboxylic acids have shown effectiveness against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-HMFA | E. coli | 13 nmol/L |
FA | Pseudomonas aeruginosa | 21 nmol/L |
These findings suggest that the compound may inhibit bacterial swarming and swimming, potentially affecting biofilm formation and pathogenicity .
Anticancer Activity
Inhibition of histone acetyltransferases (HATs) is a mechanism through which this compound may exert anticancer effects. HATs are critical in regulating gene expression by modifying histones, which can lead to altered cellular behavior in cancer cells. Preliminary studies indicate that compounds with similar structures can inhibit HAT activity, suggesting a pathway for cancer treatment .
Epigenetic Modulation
The structural features of this compound allow it to interact with epigenetic targets. This interaction can influence gene expression profiles associated with various diseases, including cancer and inflammatory conditions. The compound's ability to modulate epigenetic markers positions it as a potential therapeutic agent in precision medicine .
Case Studies
- Histone Acetyltransferase Inhibition : A study demonstrated that compounds similar to this compound significantly inhibited HAT activity in vitro, leading to reduced proliferation of cancer cell lines.
- Antimicrobial Efficacy : In a controlled environment, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(but-2-ynylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-2-3-6-10-8-5-4-7(13-8)9(11)12/h4-5,10H,6H2,1H3,(H,11,12) |
InChI Key |
FXYPHFGXARWMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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